molecular formula C24H28N4O4S2 B12149968 ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B12149968
M. Wt: 500.6 g/mol
InChI Key: SQAYVZZYOMRSNJ-JXAWBTAJSA-N
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Description

Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Biological Activity

Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that combines a piperidine ring with a pyrido-pyrimidine moiety. This structural arrangement is believed to enhance its biological activity compared to simpler analogs.

Preliminary studies indicate that the compound may act through multiple pathways:

  • Aldose Reductase Inhibition : Similar derivatives have been identified as selective aldose reductase inhibitors, which could suggest a potential for this compound to exhibit similar properties. Aldose reductase plays a crucial role in diabetic complications by converting glucose to sorbitol .
  • Antioxidant Activity : Pyrido[1,2-a]pyrimidinones have shown significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Antiviral Activity : In vitro studies have indicated that related pyrido-pyrimidine derivatives possess anti-HIV properties, with some compounds exhibiting moderate inhibitory effects against the HIV-1 virus in cell cultures.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
Antiviral Exhibits moderate inhibitory effects against HIV; specific derivatives showed up to 51% inhibition at 100 μM concentration.
Antioxidant Demonstrated significant antioxidant properties; catechol derivatives exhibited the best activity.
Aldose Reductase Inhibition Potential for inhibiting aldose reductase, relevant for diabetic complications.
Antibacterial Related thiazolidine derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of compounds structurally related to ethyl 1-{9-methyl...}. Notable findings include:

  • Anti-HIV Activity : A study synthesized various pyrido-pyrimidine derivatives and tested them for anti-HIV activity. The most active compounds displayed inhibition rates of 48% and 51% at concentrations of 100 μM.
  • Antibacterial Properties : Research on thiazolidine derivatives indicated potent antibacterial effects exceeding those of standard antibiotics like ampicillin. The most active compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against certain bacterial strains .
  • Mechanistic Insights : Molecular docking studies suggested that the binding interactions of these compounds with target enzymes could elucidate their mechanisms of action, particularly in relation to aldose reductase and other relevant enzymes .

Properties

Molecular Formula

C24H28N4O4S2

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C24H28N4O4S2/c1-4-10-28-22(30)18(34-24(28)33)14-17-20(25-19-15(3)7-6-11-27(19)21(17)29)26-12-8-16(9-13-26)23(31)32-5-2/h6-7,11,14,16H,4-5,8-10,12-13H2,1-3H3/b18-14-

InChI Key

SQAYVZZYOMRSNJ-JXAWBTAJSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

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